3-Bromo-1-methoxyisoquinoline
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Overview
Description
3-Bromo-1-methoxyisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. The presence of a bromine atom at the third position and a methoxy group at the first position on the isoquinoline ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1-methoxyisoquinoline can be synthesized through several methods. One common method involves the reaction of 3-bromoisoquinoline with methanol in the presence of a base. Another method includes the reaction of 3-bromoisoquinoline with propargyl alcohol in the presence of dichlorobis(triphenylphosphine)palladium and cuprous iodide, which yields 3-(1-methoxy-3-isoquinolyl) propargyl alcohol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as mentioned above. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: It can undergo cyclization to form complex heterocyclic compounds.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: Used in cross-coupling reactions.
Cuprous Iodide: Used in cyclization reactions.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst.
Major Products Formed
Major products formed from these reactions include various isoquinoline derivatives, such as pyrrolo[1,2-b]isoquinoline and pyrrolo[3,2,1-de]phenanthridine derivatives .
Scientific Research Applications
3-Bromo-1-methoxyisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methoxyisoquinoline involves its interaction with various molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromoisoquinoline: Lacks the methoxy group, making it less reactive in certain reactions.
1-Methoxyisoquinoline: Lacks the bromine atom, affecting its reactivity and applications.
8-Bromo-3-methoxyisoquinoline: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Uniqueness
3-Bromo-1-methoxyisoquinoline is unique due to the presence of both the bromine atom and the methoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and research applications.
Properties
IUPAC Name |
3-bromo-1-methoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGDPLBGWOSJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=CC=CC=C21)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60526074 |
Source
|
Record name | 3-Bromo-1-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60526074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87812-49-5 |
Source
|
Record name | 3-Bromo-1-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60526074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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